
Hdac1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac1-IN-3 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylase 1 have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can reactivate silenced tumor suppressor genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This step often involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent production.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality Control: Rigorous testing of the final product to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hdac1-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Hdac1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of histone deacetylase 1 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is valuable in research focused on understanding epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research into neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease also utilizes this compound to explore potential therapeutic avenues.
Mechanism of Action
Hdac1-IN-3 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action are primarily related to chromatin remodeling and transcriptional regulation.
Comparison with Similar Compounds
Hdac1-IN-3 can be compared with other histone deacetylase inhibitors such as:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of certain types of cancer.
Uniqueness
This compound is unique in its specificity for histone deacetylase 1, which allows for targeted inhibition with potentially fewer side effects compared to broader-spectrum inhibitors. This specificity makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H24ClN7O2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |
InChI Key |
NPDHHPIUUWFZPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


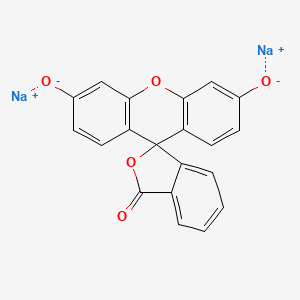

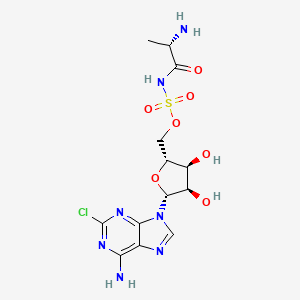
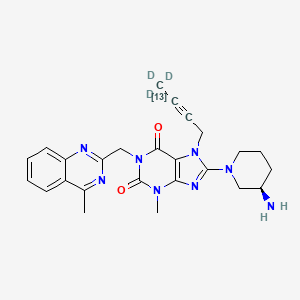

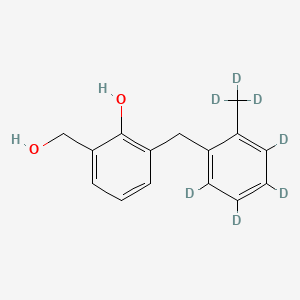
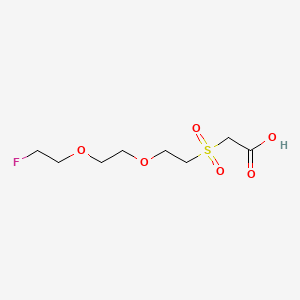
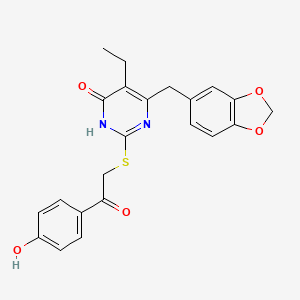
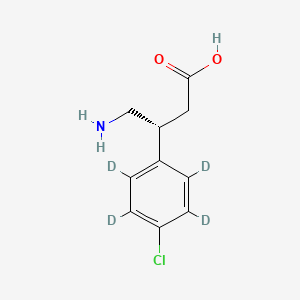
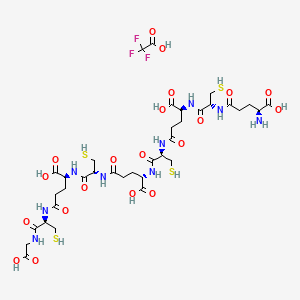
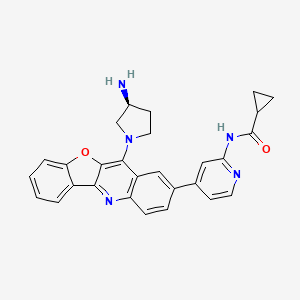

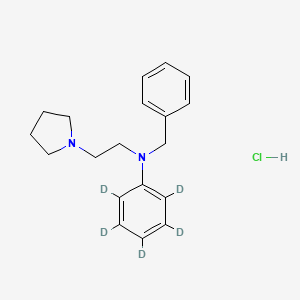
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
